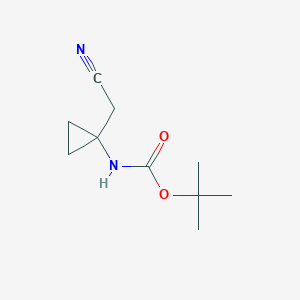

tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate

Description

IUPAC Nomenclature and Molecular Formula Determination

The systematic nomenclature of tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound's molecular formula is established as C₁₀H₁₆N₂O₂ with a corresponding molecular weight of 196.25 grams per mole. The IUPAC name systematically describes the structural hierarchy, beginning with the tert-butyl ester portion of the carbamate group, followed by the identification of the nitrogen-bearing cyclopropyl ring system that carries the cyanomethyl substituent.

The structural identity is further confirmed through various chemical identifiers including the Chemical Abstracts Service registry number 387845-50-3. The Simplified Molecular Input Line Entry System representation N#CCC1(CC1)NC(OC(C)(C)C)=O provides a linear notation that captures the complete connectivity pattern of the molecule. The International Chemical Identifier string InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-6H2,1-3H3,(H,12,13) offers an additional standardized method for representing the compound's structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.25 g/mol |

| CAS Registry Number | 387845-50-3 |

| IUPAC Name | This compound |

| SMILES Notation | N#CCC1(CC1)NC(OC(C)(C)C)=O |

The nomenclature reflects the presence of four distinct structural domains within the molecule: the tert-butyl group providing steric bulk, the carbamate linkage serving as the central functional group, the cyclopropyl ring contributing ring strain and unique geometric constraints, and the cyanomethyl substituent introducing additional electronic effects through the nitrile functionality.

Stereoelectronic Effects in Cyclopropane-Carbamate Conjugation

The stereoelectronic properties of this compound arise from the unique interaction between the highly strained cyclopropyl ring and the carbamate functional group. Carbamate structures exhibit characteristic conformational behavior with distinct syn and anti rotamer populations, where the anti-isomer is typically favored by 1.0-1.5 kilocalories per mole due to steric and electrostatic considerations. The presence of the cyclopropyl substituent significantly influences this conformational equilibrium through both electronic and steric perturbations.

The cyclopropyl ring's substantial ring strain, estimated at approximately 27 kilocalories per mole, creates a unique electronic environment that affects the neighboring carbamate nitrogen atom. This strain manifests through the unusual hybridization state of the cyclopropyl carbon atoms, which exhibit increased s-character compared to typical sp³ carbon centers. The enhanced s-character leads to shorter carbon-carbon bond lengths within the three-membered ring, typically ranging from 1.471 to 1.492 Ångströms as observed in related cyclopropyl-containing structures.

The conjugative effects between the cyclopropyl ring and the carbamate carbonyl group represent a significant stereoelectronic interaction. The Walsh orbitals of the cyclopropane ring can participate in hyperconjugative interactions with the π-system of the carbamate group, potentially stabilizing certain conformational arrangements. This interaction is further modulated by the presence of the cyanomethyl substituent, which introduces additional electronic effects through the strongly electron-withdrawing nitrile group.

Computational studies on related cyclopropyl carbamate systems indicate that the dihedral angles between the cyclopropyl ring and adjacent functional groups are highly sensitive to the overall molecular environment. The presence of the bulky tert-butyl group creates significant steric congestion that influences the preferred conformational states of the molecule. The cyanomethyl substituent, positioned at the quaternary carbon center of the cyclopropyl ring, further contributes to the overall conformational complexity through both steric and electronic effects.

X-ray Crystallographic Studies of Cyclopropyl Carbamate Derivatives

Crystallographic investigations of cyclopropyl carbamate derivatives provide crucial insights into the solid-state structural characteristics of these compounds. X-ray diffraction studies on related cyclopropyl-containing molecules reveal characteristic geometric parameters that can be extrapolated to understand the structural features of this compound. The crystal structures of similar compounds demonstrate that cyclopropyl rings maintain their characteristic triangular geometry even when incorporated into larger molecular frameworks.

Analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide reveals that the cyclopropyl ring orientation is highly dependent on the nature of adjacent functional groups. In this structure, the cyclopropyl ring adopts an orientation that is nearly perpendicular to aromatic ring systems, with dihedral angles approaching 87.9 degrees. The carbon-carbon bond lengths within the cyclopropyl ring show minimal variation, with values ranging from 1.471 to 1.492 Ångströms, confirming the structural integrity of the three-membered ring under various chemical environments.

Hirshfeld surface analysis of cyclopropyl-containing compounds provides additional information about intermolecular interactions in the crystalline state. The analysis reveals that hydrogen-hydrogen contacts constitute the largest percentage of intermolecular interactions, typically accounting for approximately 55.5 percent of the total contact surface. Nitrogen-hydrogen and carbon-hydrogen interactions contribute 15.4 and 13.2 percent respectively, while oxygen-hydrogen contacts account for 12.9 percent of the intermolecular interactions.

| Interaction Type | Contact Percentage |

|---|---|

| H···H | 55.5% |

| N···H/H···N | 15.4% |

| C···H/H···C | 13.2% |

| O···H/H···O | 12.9% |

The crystal packing arrangements of cyclopropyl carbamates typically involve hydrogen bonding networks that stabilize the three-dimensional structure. These networks often include both strong N-H···O hydrogen bonds involving the carbamate nitrogen and weaker C-H···O interactions. The presence of the cyanomethyl group in this compound would be expected to participate in additional C-H···N interactions due to the lone pair electrons on the nitrile nitrogen atom.

Comparative Molecular Geometry with Related Cyclopropane-containing Carbamates

Comparative analysis of this compound with related cyclopropane-containing carbamate structures reveals important trends in molecular geometry and conformational preferences. The structural characteristics of this compound can be understood through comparison with simpler cyclopropyl carbamates such as cyclopropyl carbamate (molecular formula C₄H₇NO₂) and more complex derivatives including tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.

The introduction of the cyanomethyl substituent in this compound significantly alters the steric and electronic environment compared to unsubstituted cyclopropyl carbamates. The molecular weight increases from 101.10 grams per mole for simple cyclopropyl carbamate to 196.25 grams per mole for the target compound, reflecting the additional structural complexity. This increase corresponds to the incorporation of the tert-butyl protecting group and the cyanomethyl functionality.

Structural comparisons with tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, which has the molecular formula C₉H₁₇NO₃ and molecular weight 187.24 grams per mole, highlight the effect of functional group substitution on molecular properties. The replacement of the hydroxymethyl group with the cyanomethyl substituent introduces a significant change in electronic character while maintaining similar steric requirements. The hydroxyl-containing analogue exhibits different hydrogen bonding capabilities and solubility characteristics compared to the cyano-substituted derivative.

Analysis of the bicyclic analogue tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (molecular formula C₁₂H₁₈N₂O₂, molecular weight 222.29 grams per mole) provides insights into how ring system modifications affect overall molecular architecture. The bicyclo[1.1.1]pentane system represents a more rigid alternative to the cyclopropyl ring, with different stereoelectronic properties arising from the unique bridged structure.

| Compound | Molecular Formula | Molecular Weight | Structural Features |

|---|---|---|---|

| Cyclopropyl carbamate | C₄H₇NO₂ | 101.10 g/mol | Simple cyclopropyl carbamate |

| This compound | C₁₀H₁₆N₂O₂ | 196.25 g/mol | Cyanomethyl-substituted, tert-butyl protected |

| tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | C₉H₁₇NO₃ | 187.24 g/mol | Hydroxymethyl-substituted, tert-butyl protected |

| tert-Butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate | C₁₂H₁₈N₂O₂ | 222.29 g/mol | Bicyclic framework with cyanomethyl group |

The conformational preferences of these related structures demonstrate how substituent effects propagate through the molecular framework. Recent synthetic studies on protected cyclopropane amino acids reveal that the electronic nature of the protecting group significantly influences the reactivity patterns of the cyclopropyl system. The tert-butyl carbamate protecting group provides both steric shielding and electronic stabilization, affecting the overall molecular conformation and chemical behavior.

Properties

IUPAC Name |

tert-butyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEILYIARKHMAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101195689 | |

| Record name | 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387845-50-3 | |

| Record name | 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387845-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves Boc protection of a cyclopropylamine derivative bearing a cyanomethyl substituent. The key step is the formation of the carbamate linkage by reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The cyanomethyl group is introduced either prior to or after carbamate formation depending on the synthetic route.

Detailed Synthetic Routes

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 1-(cyanomethyl)cyclopropylamine | Starting from cyclopropyl derivatives, cyanomethylation is achieved via nucleophilic substitution or cross-coupling reactions | Cyanomethyl group introduction is critical for biological activity |

| 2 | Boc Protection of amine | React amine with di-tert-butyl dicarbonate (Boc₂O) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) | Temperature controlled at 0–25°C to minimize side reactions; reaction time varies from 3 to 18 hours for optimal yield |

| 3 | Purification | Silica gel column chromatography or recrystallization | Achieves >95% purity |

Representative Reaction Conditions

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane

- Bases: Triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or cesium carbonate (Cs₂CO₃) in cross-coupling contexts

- Catalysts: Palladium catalysts for cross-coupling reactions when applicable

- Temperature: 0–25°C for Boc protection; elevated temperatures may be used in cyanomethylation or coupling steps

- Reaction Time: 3–18 hours depending on method optimization

Industrial Scale Considerations

Industrial synthesis scales up laboratory methods with emphasis on:

- Optimizing reaction parameters for higher yield and purity

- Using palladium-catalyzed cross-coupling for efficient cyanomethyl group installation

- Employing bases like cesium carbonate and solvents such as 1,4-dioxane for improved reaction kinetics

- Purification by recrystallization or chromatography to meet pharmaceutical-grade standards

Comparative Data on Preparation Methods

Research Findings and Notes

- Boc Protection Efficiency: The use of DMAP as a catalyst in THF improves yield and purity compared to TEA in DCM, likely due to better solubility and catalytic activity.

- Cross-Coupling Reactions: Palladium-catalyzed methods enable the installation of cyanomethyl groups on cyclopropyl rings with high selectivity and yield, facilitating the synthesis of complex carbamate derivatives.

- Reaction Monitoring: Techniques such as ESI-MS and NMR spectroscopy are employed to monitor intermediate formation and confirm product structure during synthesis.

- Purification: Silica gel chromatography remains the standard for laboratory-scale purification, while recrystallization is preferred for industrial scale to reduce solvent use and cost.

- Stability: The Boc group provides stability to the molecule during multistep synthesis, but care must be taken to avoid hydrolysis under acidic or strongly basic conditions.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting Material | 1-(cyanomethyl)cyclopropylamine or cyclopropyl derivatives |

| Key Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine (TEA), DMAP, or cesium carbonate |

| Solvent | DCM, THF, 1,4-dioxane |

| Catalyst | Palladium complexes (for cross-coupling) |

| Temperature | 0–25°C (Boc protection), elevated for coupling |

| Reaction Time | 3–18 hours |

| Purification | Silica gel chromatography, recrystallization |

| Yield Range | 78–90% |

| Purity | >95% |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Cesium Carbonate: A base used in substitution reactions.

Acids and Bases: Used for hydrolysis reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of carbonyl compounds.

Hydrolysis Products: Hydrolysis yields the corresponding amine and carbon dioxide.

Scientific Research Applications

Organic Synthesis

tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate serves as a building block in organic synthesis. It is utilized in the creation of complex molecules, particularly in pharmaceutical development. The compound's unique structure makes it suitable for modifications that can lead to new therapeutic agents targeting various biological pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore . Its structural features, particularly the cyanomethyl and cyclopropyl groups, are believed to enhance binding affinity and selectivity towards biological targets like enzymes and receptors. This characteristic is pivotal in drug design, where specificity can significantly influence therapeutic efficacy.

Potential Targets :

- Kinases : Interaction with cyclin-dependent kinases could influence cell cycle regulation.

- Enzymes : Acts as a prodrug, releasing active amines upon metabolic conversion.

Industrial Applications

The compound finds utility in the development of specialty chemicals and materials. It is involved in synthesizing polymers and advanced materials with tailored properties for specific applications.

Research indicates that this compound exhibits various biological activities. Below are notable case studies demonstrating its potential:

Case Study 1: Kinase Inhibition

A study on related carbamate compounds assessed their inhibitory potential on cyclin-dependent kinases (CDKs). Modifications to the structure were shown to affect selectivity and potency significantly. Compounds featuring a cyclopropyl moiety exhibited enhanced cellular activity, indicating strong inhibition capabilities with effective concentrations measured in micromolar ranges .

Case Study 2: Antiviral Potential

Research has also explored compounds similar to this compound for their antiviral properties against SARS-CoV-2. The findings suggest that structural modifications can lead to improved binding and inhibition of viral proteases, showcasing the compound's versatility in drug development against viral infections .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate depends on its specific application. In drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanomethyl and cyclopropyl groups can enhance the compound’s binding affinity and selectivity for its target, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Cyanomethyl vs. Cyano Substitutents: The target compound features a cyanomethyl group (-CH2CN), whereas tert-Butyl (1-cyanocyclopropyl)carbamate (CAS 507264-68-8) has a cyano (-CN) group directly attached to the cyclopropane.

- Hydroxymethyl Derivative: tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2) replaces the cyanomethyl group with a hydroxymethyl (-CH2OH) moiety. This substitution increases polarity, as evidenced by its crystalline form and higher melting point (83°C), making it suitable for controlled synthetic steps requiring stable intermediates .

Biological Activity

tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is a synthetic compound that has gained attention in the fields of medicinal chemistry and drug development. Its unique structural features, including the tert-butyl and cyanomethyl groups, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 200.26 g/mol

- Functional Groups : Tert-butyl group enhances stability; cyanomethyl group may influence reactivity and biological interactions.

The mechanism of action for this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The presence of the cyanomethyl group is hypothesized to enhance binding affinity and selectivity towards specific biological targets, which can lead to modulation of their activity.

Potential Targets

- Kinases : The compound may interact with cyclin-dependent kinases (CDKs), influencing cell cycle regulation.

- Enzymes : It may act as a prodrug, releasing active amines upon metabolic conversion, thereby interacting with enzymes involved in metabolic pathways.

Biological Activity Data

Research studies have reported various biological activities associated with compounds similar to this compound. Below is a summary of findings from relevant studies.

Case Study 1: Kinase Inhibition

In a study assessing the inhibitory potential of related carbamate compounds on CDKs, it was found that modifications in the structure significantly affected selectivity and potency. Compounds featuring a cyclopropyl moiety exhibited enhanced cellular activity with EC values indicating strong inhibition capabilities .

Case Study 2: Antifungal Activity

A series of synthesized compounds were evaluated for antifungal activity against Fusarium oxysporum. The results indicated that compounds with similar structural features to this compound displayed minimum inhibitory concentration (MIC) values comparable to established antifungal agents .

Safety and Toxicity

The safety profile of this compound is critical for its application in medicinal chemistry. Preliminary assessments indicate that compounds within the carbamate family can exhibit neurotoxic properties due to their mechanism of action on acetylcholinesterase enzymes. Thus, further toxicity studies are warranted to evaluate the safety margins for potential therapeutic use.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to verify purity (>95%) and detect hydrolyzed byproducts (e.g., free amine) .

Advanced Question: How can computational modeling aid in predicting reaction pathways?

Q. Methodological Answer :

- Reaction Path Search : Apply density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to model cyclopropanation transition states. Identify energy barriers for competing pathways (e.g., ring-opening vs. stabilization) .

- Solvent Effects : Use COSMO-RS simulations to predict solvent interactions affecting Boc protection kinetics. Polar aprotic solvents (THF, DMF) stabilize intermediates better than chlorinated solvents .

Basic Question: What are the stability considerations for long-term storage?

Q. Methodological Answer :

Q. Methodological Answer :

- PPE Requirements :

- Engineering Controls : Perform reactions in fume hoods with sash height ≤ 18 inches to maintain airflow .

- Waste Disposal : Neutralize cyanide-containing byproducts with FeSO₄ before aqueous disposal .

Basic Question: What purification methods are effective for isolating the compound?

Q. Methodological Answer :

- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals. Cooling rate: 1°C/min to avoid oiling out .

- Column Chromatography : Optimize with silica gel (200–300 mesh) and hexane/ethyl acetate (4:1 → 1:1). Collect fractions monitored by TLC (Rf ~0.3) .

Advanced Question: How to resolve discrepancies in analytical data (e.g., NMR vs. LC-MS)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.